REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:7])[CH2:3][CH2:4][CH2:5][OH:6].[CH3:8][S:9](Cl)(=[O:11])=[O:10]>>[CH3:8][S:9]([O:6][CH2:5][CH2:4][CH2:3][CH:2]([CH3:7])[CH3:1])(=[O:11])=[O:10]
|
Name
|
oil
|
Quantity
|
620 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
511 mg
|
Type
|
reactant
|
Smiles
|
CC(CCCO)C
|
Name
|
|
Quantity
|
844 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OCCCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |